molecular formula C8H20O2Si B1582520 Diisopropoxydimethylsilane CAS No. 5575-49-5

Diisopropoxydimethylsilane

Cat. No. B1582520
CAS RN: 5575-49-5
M. Wt: 176.33 g/mol
InChI Key: BPXCAJONOPIXJI-UHFFFAOYSA-N
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Description

Diisopropoxydimethylsilane is an organosilicon compound used in a variety of applications . It is a colorless liquid with a sweet odor, and is used as a solvent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in various other chemical reactions.


Synthesis Analysis

Diisopropoxydimethylsilane can be synthesized through various methods . One such method involves the reaction with sodium isopropylate in isopropyl alcohol at 60 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular formula of Diisopropoxydimethylsilane is C8H20O2Si . It has an average mass of 176.329 Da and a monoisotopic mass of 176.123260 Da .


Physical And Chemical Properties Analysis

Diisopropoxydimethylsilane has a density of 0.8±0.1 g/cm^3, a boiling point of 165.2±8.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm^3, a polar surface area of 18 Å^2, and a molar volume of 209.8±3.0 cm^3 .

Scientific Research Applications

Biomedical Applications

Polydimethylsiloxane (PDMS), related to Diisopropoxydimethylsilane, is extensively used in the biomedical industry due to its biocompatibility and similar biomechanical behavior to biological tissues. Its applications include studies on aneurysmal behavior and the development of devices like micro pumps, optical systems, and microfluidic circuits. Advanced experimental techniques like Digital Image Correlation (DIC) are used for studying PDMS behavior (Victor et al., 2019).

Stem Cell Research

PDMS's role in mechanobiology and microfluidic chips is significant for studying stem cell physiology. Its modification with polydopamine enhances its biocompatibility, making it suitable for long-term bone marrow stromal cell cultures. This advancement is critical for developing microfluidic devices for cellular analysis or mechanobiological studies (Chuah et al., 2015).

Enhancing Material Properties

Functionalization of PDMS with hyperbranched polysiloxane significantly increases the thermal stability of materials like polyurethane. Such materials find applications in various domains due to their enhanced durability and resistance to temperature changes (Liu et al., 2019).

Biomedical Engineering

PDMS polymers, with their bio-compatibility, are used in biomedical engineering for sensors, medical equipment, and tissue implants. The application of additive manufacturing technology allows the creation of micro lane-type surface patterns on PDMS, altering its mechanical properties for various bio-engineering applications (Lee et al., 2021).

Microfluidics and Neuroscience Research

PDMS, combined with SU-8, is used in microfluidics for biological applications, including neuroscience research. Innovative microsystems integrating these materials can be employed for neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).

Interaction with Vascular Cells

The interplay of substrate mechanics and surface chemistry of PDMS significantly influences vascular smooth muscle cell response. Understanding this interaction is crucial for applications where PDMS scaffolds are used in vascular biology and tissue engineering (Brown et al., 2005).

Safety And Hazards

The safety data sheet for Diisopropoxydimethylsilane indicates that it may be harmful if swallowed . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

dimethyl-di(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCAJONOPIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204309
Record name Diisopropoxydimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropoxydimethylsilane

CAS RN

5575-49-5
Record name Dimethylbis(1-methylethoxy)silane
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URL https://commonchemistry.cas.org/detail?cas_rn=5575-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropoxydimethylsilane
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Record name Diisopropoxydimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropoxydimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Deprèle, JL Montchamp - Journal of organometallic chemistry, 2002 - Elsevier
… Several alkyltrialkoxysilanes, diethoxydimethylsilane, and diisopropoxydimethylsilane were … Diethoxydimethylsilane and diisopropoxydimethylsilane also worked well, although in this …
Number of citations: 57 www.sciencedirect.com
P Liu, H Ma, H Shen, L Han, S Chang, L Zang, Y Bian… - Polymers, 2017 - mdpi.com
… , this synthetic route may provide a method for preparing various alkoxysilyl-functionalized DPE derivatives by substituting diethoxydimethylsilane with diisopropoxydimethylsilane, …
Number of citations: 4 www.mdpi.com
EA Sans - 1981 - search.proquest.com
N® R 3 SiCH2X-----► this attack. Path a represents loss of the halomethyl anion. Path b illustrates migration of a substituent from silicon to carbon with expulsion of halide ion. The …
Number of citations: 3 search.proquest.com
M Cordonnier, MC Cordonnier - 2011 - ora.ox.ac.uk
In this work, a new methodology for the synthesis of a number of silylated bicyclic dienes has been reported. These bicyclic dienes allowed access to a variety of enones and phenols in …
Number of citations: 2 ora.ox.ac.uk
MM Sprung - Fortschritte Der Hochpolymeren-Forschung, 2006 - Springer
… More recently, work in this general area has been extended by OKAWARA and his collaborators (45--52), who describe the partial hydrolysis of diisopropoxydimethylsilane to give iso-…
Number of citations: 7 link.springer.com

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